molecular formula C₁₉H₂₀N₄O₄ B1145662 ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1642853-67-5

ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No. B1145662
M. Wt: 368.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple synthesis routes, starting from specific precursor materials and employing various reaction conditions to achieve the desired structure. For instance, a study details the successful synthesis of a complex heterocyclic compound through a multi-step process, characterized by IR, 1H NMR, and single crystal X-ray crystallography (L.-Z. Liu et al., 2019). Such methodologies are crucial for the synthesis of complex molecules, including ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate.

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. The structure of the compound would likely exhibit characteristics common to heterocyclic compounds, such as planarity or near-planarity in the core rings and specific orientations of substituent groups that could influence its reactivity and interactions (S. Deng et al., 2010).

Chemical Reactions and Properties

Heterocyclic compounds like ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and the reaction conditions employed. The reactivity patterns of these compounds are crucial for their functionalization and the synthesis of derivatives with potential biological activities (V. Sokolov & A. Aksinenko, 2010).

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is characterized by the presence of benzene and pyridine rings forming dihedral angles with the benzimidazole mean plane, indicating a complex molecular geometry conducive for detailed crystallographic analysis. Such compounds are often involved in forming hydrogen bonds in their crystalline forms, which is essential for understanding their potential pharmaceutical applications and chemical behaviors (Hong-qiang Liu et al., 2012).

Synthesis and Transformations

The synthesis processes involving similar compounds have been extensively studied, highlighting methods to obtain various acyclic and heterocyclic derivatives. These include reactions with nucleophiles and 1,3-binucleophiles leading to a range of products that underline the chemical versatility and potential for targeted synthesis in medicinal chemistry (V. Sokolov & A. Aksinenko, 2010). Additionally, the synthesis of dabigatran etexilate, a notable anticoagulant medication, involves intermediate compounds closely related to the chemical , demonstrating its significance in the synthesis of clinically relevant therapeutics (Cheng Huansheng, 2013).

Anticancer Activity

Research into the anti-cancer properties of related heterocyclic compounds has shown promising results, especially against gastric cancer cell lines. The synthesis of novel compounds using ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate as a precursor could potentially lead to the development of new anticancer agents, emphasizing the importance of such compounds in therapeutic applications (L.-Z. Liu et al., 2019).

Novel Synthesis Methods

The one-pot synthesis methods for creating imidazo[1,5-a]pyridines highlight the compound's role in facilitating efficient and innovative approaches to heterocyclic chemistry. Such methods can streamline the synthesis process, making it more cost-effective and accessible for various applications (J. Crawforth & Melissa Paoletti, 2009).

Future Directions

The future directions for this compound could involve its use in the synthesis of other pharmaceutical compounds. As an intermediate in the synthesis of dabigatran etexilate, it could potentially be used in the synthesis of other similar compounds .

properties

IUPAC Name

ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDRKLLXAESOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate

CAS RN

1642853-67-5
Record name N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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